molecular formula C19H16ClF3N4OS B10928127 1-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[2-(difluoromethoxy)phenyl]thiourea

1-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[2-(difluoromethoxy)phenyl]thiourea

Cat. No.: B10928127
M. Wt: 440.9 g/mol
InChI Key: QSYKOCPVRBHLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-CHLORO-6-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-N’-[2-(DIFLUOROMETHOXY)PHENYL]THIOUREA is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-N’-[2-(DIFLUOROMETHOXY)PHENYL]THIOUREA typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the synthesis of the pyrazole ring, followed by the introduction of the chlorofluorobenzyl and difluoromethoxyphenyl groups. The final step involves the formation of the thiourea linkage under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-CHLORO-6-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-N’-[2-(DIFLUOROMETHOXY)PHENYL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: This reaction can reduce the thiourea group to thiols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

N-[1-(2-CHLORO-6-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-N’-[2-(DIFLUOROMETHOXY)PHENYL]THIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-CHLORO-6-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-N’-[2-(DIFLUOROMETHOXY)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure.

    Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves.

Uniqueness

N-[1-(2-CHLORO-6-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-N’-[2-(DIFLUOROMETHOXY)PHENYL]THIOUREA is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct chemical structure allows for diverse reactivity and functionality compared to other similar compounds.

Properties

Molecular Formula

C19H16ClF3N4OS

Molecular Weight

440.9 g/mol

IUPAC Name

1-[1-[(2-chloro-6-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-3-[2-(difluoromethoxy)phenyl]thiourea

InChI

InChI=1S/C19H16ClF3N4OS/c1-11-9-17(26-27(11)10-12-13(20)5-4-6-14(12)21)25-19(29)24-15-7-2-3-8-16(15)28-18(22)23/h2-9,18H,10H2,1H3,(H2,24,25,26,29)

InChI Key

QSYKOCPVRBHLGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=C(C=CC=C2Cl)F)NC(=S)NC3=CC=CC=C3OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.